molecular formula C16H20N4O2S B2569046 Benzo[c][1,2,5]thiadiazol-5-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2310224-17-8

Benzo[c][1,2,5]thiadiazol-5-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2569046
CAS RN: 2310224-17-8
M. Wt: 332.42
InChI Key: DCHNPCIGJXDTAN-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality Benzo[c][1,2,5]thiadiazol-5-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[c][1,2,5]thiadiazol-5-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Devices

Donor-acceptor-donor (D-A-A) structures based on 2,1,3-benzothiadiazole (BTZ) as an internal acceptor have been investigated for photovoltaic applications. In particular, the compound (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile has been explored for use in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) . Its unique electronic structure and efficient energy transfer properties contribute to its potential in these energy conversion devices.

Electrocatalytic Hydrogen Production

Cyano derivatives of 2,1,3-benzothiadiazoles are promising precursors for electrocatalytic hydrogen production. While more than 50 representatives of 4(7)-substituted benzothiadiazoles have been described, this compound stands out due to its potential in this field . Its electron-rich structure and cyanogroup functionality make it relevant for catalytic processes.

Donor−Acceptor Oligomeric Semiconductors

The compound’s D-A-A configuration, with the 4(7)-cyanogroup as an anchor acceptor, suggests its suitability for donor−acceptor oligomeric semiconductors . These materials find applications in electronic devices, sensors, and optoelectronics.

Fluorescent Sensors

Fluorescent compounds play a crucial role in sensing applications. The (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile may serve as a fluorescent sensor due to its unique emission properties . Researchers explore its potential for detecting specific analytes or environmental changes.

Turn-On Fluorescence

Push−pull fluorophores with a D-A-A configuration are valuable for turn-on fluorescence. This compound’s structure aligns with this concept, making it relevant for applications where fluorescence activation upon specific interactions is desired .

Deep-Red/Near-Infrared Organic Light Emitting Diodes (OLEDs)

The compound’s emission properties extend into the deep-red/near-infrared region, making it a candidate for OLEDs emitting in this spectral range . These OLEDs find use in displays, lighting, and biomedical imaging.

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c21-16(12-2-3-14-15(10-12)18-23-17-14)20-6-1-5-19(7-8-20)13-4-9-22-11-13/h2-3,10,13H,1,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHNPCIGJXDTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC3=NSN=C3C=C2)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole

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